molecular formula C10H17NO4S B2459462 Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034292-17-4

Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2459462
CAS No.: 2034292-17-4
M. Wt: 247.31
InChI Key: GGPKNTAGJAVYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered azaspiro ring fused to a cyclopropane moiety. The molecule includes a methyl ester group at position 1 and a methylsulfonyl substituent at position 4.

Properties

IUPAC Name

methyl 6-methylsulfonyl-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-15-9(12)8-7-10(8)3-5-11(6-4-10)16(2,13)14/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPKNTAGJAVYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps. One common route includes the formation of the spirocyclic core followed by the introduction of the methylsulfonyl and carboxylate groups. Key steps may involve:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the ester or sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines, depending on the target group.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of spirocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing its efficacy.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The spiro[2.5]octane scaffold is a versatile framework in medicinal chemistry, with modifications at the nitrogen (position 6) and ester groups (position 1) influencing reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Purity Key Features
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride HCl salt, no sulfonyl group C₉H₁₆ClNO₂ 205.68 874365-30-7 ≥97% Enhanced solubility due to HCl salt
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane 4-chlorophenyl sulfonyl, oxygen in spiro ring C₁₂H₁₄ClNO₃S 299.76 861212-71-7 N/A Sulfonyl group enhances electrophilicity
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate Ethyl ester, 6,6-difluoro substitution C₁₁H₁₆F₂O₂ 218.24 1447942-88-2 N/A Fluorine atoms improve metabolic stability
1-[(Piperidin-1-yl)methyl]-6-azaspiro[2.5]octane dihydrochloride Piperidinylmethyl group, dihydrochloride salt C₁₃H₂₆Cl₂N₂ 297.27 1427380-79-7 N/A Bulky substituent may hinder membrane permeability
Methyl 6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octane-1-carboxylate (inferred) Tetrahydro-2H-pyran-4-yl group C₁₃H₂₁NO₃ 239.32 N/A N/A Oxygen-rich substituent modulates polarity

Key Research Findings

  • Solubility and Salt Forms: The hydrochloride salt of Methyl 6-azaspiro[2.5]octane-1-carboxylate (CAS 874365-30-7) exhibits improved aqueous solubility compared to non-ionic analogs, making it advantageous for formulation .
  • Fluorination : Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate (CAS 1447942-88-2) leverages fluorine's electronegativity to improve metabolic stability and bioavailability, a common strategy in drug design .
  • Steric Effects : Piperidinylmethyl-substituted derivatives (e.g., CAS 1427380-79-7) introduce steric bulk, which may reduce passive diffusion but improve target specificity .

Biological Activity

Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₅N₁O₂S
  • Molecular Weight : 185.29 g/mol
  • CAS Number : 874365-30-7

This compound acts primarily as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This modulation is crucial for enhancing synaptic transmission and has implications for treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in models of oxidative stress and neuroinflammation. In vitro studies have shown that it can reduce neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Cognitive Enhancement

In animal studies, administration of this compound has been associated with improved cognitive functions. These enhancements are believed to stem from its action on cholinergic pathways, which are often disrupted in cognitive disorders .

Case Studies and Research Findings

StudyFindings
Study on Neuroprotection Demonstrated a significant reduction in neuronal apoptosis in models exposed to oxidative stress when treated with the compound.
Cognitive Function Assessment In rodent models, the compound improved memory retention and learning capabilities compared to control groups.
Inflammation Modulation Showed decreased levels of pro-inflammatory cytokines in treated subjects, indicating potential anti-inflammatory effects relevant to neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.